1-(4-Benzoylphenyl)-2-phenylethan-1-one
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Overview
Description
1-(4-Benzoylphenyl)-2-phenylethan-1-one is an organic compound that belongs to the class of benzophenones. It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to another phenyl ring through an ethanone linkage. This compound is known for its photoreactive properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzoylphenyl)-2-phenylethan-1-one typically involves the reaction of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine. This reaction results in the formation of N-(4-benzoylphenyl)methacrylamide, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve dispersion polymerization techniques. The reaction parameters, such as monomer concentration and reaction temperature, are optimized to achieve high yields and desired particle sizes .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzoylphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzophenone derivatives.
Scientific Research Applications
1-(4-Benzoylphenyl)-2-phenylethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Benzoylphenyl)-2-phenylethan-1-one involves its photoreactive properties. Upon exposure to UV light, the compound undergoes a photochemical reaction that generates reactive intermediates. These intermediates can form covalent bonds with nearby molecules, making it useful in applications such as photodynamic therapy and UV-curable coatings .
Molecular Targets and Pathways: The primary molecular targets of this compound are proteins and nucleic acids. The reactive intermediates generated upon UV exposure can form covalent bonds with these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Benzophenone: A simpler diaromatic ketone with similar photoreactive properties.
4-Benzoylphenyl acrylate: A monomer used in radiation-curing polymers.
p-Benzoyl-L-phenylalanine: An amino acid derivative with photoreactive properties.
Uniqueness: 1-(4-Benzoylphenyl)-2-phenylethan-1-one is unique due to its specific structure, which combines the photoreactive benzoyl group with an ethanone linkage. This structure imparts distinct photochemical properties, making it highly useful in specialized applications such as photodynamic therapy and UV-curable coatings .
Properties
CAS No. |
917567-35-2 |
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Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(4-benzoylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C21H16O2/c22-20(15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14H,15H2 |
InChI Key |
XHVURPNQOOEGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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